5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
CAS No.:
Cat. No.: VC18302756
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.
![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine -](/images/structure/VC18302756.png)
Specification
Molecular Formula | C6H3Cl2N3 |
---|---|
Molecular Weight | 188.01 g/mol |
IUPAC Name | 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine |
Standard InChI | InChI=1S/C6H3Cl2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11) |
Standard InChI Key | GBSMTQAWXCPMMO-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C2=C(C=NN2)N=C1Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 5,7-dichloro-1H-pyrazolo[4,3-b]pyridine consists of a bicyclic framework where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Chlorine atoms occupy the 5 and 7 positions on the pyridine moiety, imparting distinct electronic and steric properties. The SMILES notation for this compound is ClC1=NC(Cl)=CC2=C1NN=C2
, reflecting its substitution pattern .
The molecular weight reported in PubChem (189.00 g/mol) slightly differs from VulcanChem’s calculation (188.01 g/mol), likely due to variations in isotopic abundance or computational methods. X-ray crystallography data, though unavailable in the cited sources, would clarify bond angles and dihedral strains influencing reactivity.
Physicochemical Characteristics
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Solubility (water) | 0.14 mg/mL | |
LogP (consensus) | 1.97 | |
Topological Polar Surface Area | 41.57 Ų | |
Hazard Statements | H302, H315, H320, H335 |
The moderate lipophilicity (LogP ~1.97) suggests balanced membrane permeability and solubility, making it suitable for oral drug candidates . The polar surface area aligns with typical values for central nervous system (CNS)-penetrant molecules, hinting at potential neuropharmacological applications.
Synthesis and Derivative Chemistry
Structural Analogues
Modifying substituents generates derivatives with tailored properties:
Compound Name | Structural Modification | Impact on Properties |
---|---|---|
3-Bromo-5,7-dichloro derivative | Bromine at position 3 | Enhanced electrophilicity |
5-Iodo analogue | Iodine at position 5 | Increased lipophilicity |
6-Methyl derivative | Methyl at position 6 | Improved metabolic stability |
These analogues demonstrate how minor structural changes influence pharmacokinetics and target engagement.
Biological Activity and Mechanisms
Kinase Inhibition
5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine exhibits nanomolar inhibitory activity against TRKA, a kinase implicated in neurotrophin signaling. Dysregulated TRKA is associated with neuroblastoma, pancreatic cancer, and Alzheimer’s disease, positioning this compound as a scaffold for kinase-targeted therapeutics.
Selectivity and Off-Target Effects
Applications in Drug Discovery
Oncology
TRKA inhibition offers a pathway to combat NTRK1 fusion-positive cancers. Preclinical models show that pyrazolo[4,3-b]pyridine derivatives induce apoptosis in tumor cells while sparing healthy tissues.
Neurodegenerative Diseases
By modulating neurotrophin signaling, this compound could mitigate neuronal degeneration in Alzheimer’s and Parkinson’s diseases. Future studies must address blood-brain barrier penetration and chronic toxicity.
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